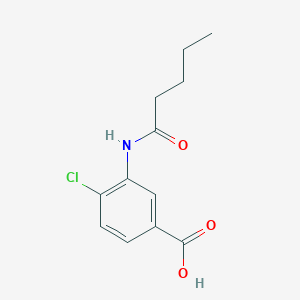![molecular formula C17H20O3 B5194642 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5194642.png)
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
Wirkmechanismus
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 works by selectively blocking the β2-adrenergic receptors. These receptors are present in various tissues, including the lungs, heart, and skeletal muscles. When activated, β2-adrenergic receptors increase the production of cyclic AMP, which leads to relaxation of smooth muscles and increased heart rate. By blocking these receptors, 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 reduces the effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has various biochemical and physiological effects. It reduces airway hyperresponsiveness in asthma and COPD patients by blocking the β2-adrenergic receptors in the lungs. It also reduces the heart rate and contractility in patients with heart failure by blocking the β2-adrenergic receptors in the heart. In addition, 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it does not affect other receptors in the body. This makes it a useful tool for studying the specific effects of β2-adrenergic receptor activation. However, 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has some limitations. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551. One area of research is to investigate the effects of 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 on β2-adrenergic receptor signaling in different tissues. Another area is to study the effects of 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 in animal models of various diseases, such as asthma, COPD, and heart failure. Additionally, research could focus on developing new β2-adrenergic receptor antagonists with improved pharmacokinetic properties and selectivity.
Synthesemethoden
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 can be synthesized by reacting 3-(3-methoxyphenoxy)propylmagnesium bromide with 2-methylbenzyl chloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It is used to investigate the role of β2-adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), heart failure, and other cardiovascular diseases. It is also used to study the effects of β2-adrenergic receptor antagonists on glucose metabolism, lipid metabolism, and insulin sensitivity.
Eigenschaften
IUPAC Name |
1-methoxy-3-[3-(2-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-7-3-4-10-17(14)20-12-6-11-19-16-9-5-8-15(13-16)18-2/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDQJPPLXVXDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5194579.png)

![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)

![N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B5194635.png)
![diethyl 5-({[3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5194641.png)